5-Butylisoxazole-4-carbonyl chloride
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Overview
Description
5-Butylisoxazole-4-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylisoxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Butylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with aliphatic, aromatic, and heterocyclic amines to form isoxazole-based amides.
Oxidation and Reduction: Can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of amines and may require catalysts or specific solvents to facilitate the reaction.
Oxidation and Reduction: Conditions for these reactions depend on the desired outcome and may involve common oxidizing or reducing agents.
Major Products Formed
Isoxazole-based Amides: Formed through substitution reactions with various amines.
Other Derivatives: Depending on the specific reactions and conditions, various other derivatives can be synthesized.
Scientific Research Applications
5-Butylisoxazole-4-carbonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Butylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, isoxazole-based amides synthesized from this compound have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . Molecular docking studies have provided insights into the binding modes and interactions of these compounds with their targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Butylisoxazole-4-carbonyl chloride is unique due to its specific substituent (butyl group) on the isoxazole ring, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds and may provide distinct advantages in certain applications.
Properties
CAS No. |
75706-00-2 |
---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
5-butyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c1-2-3-4-7-6(8(9)11)5-10-12-7/h5H,2-4H2,1H3 |
InChI Key |
MFWVUXQQNCGGPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NO1)C(=O)Cl |
Origin of Product |
United States |
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